molecular formula C15H7NO3S B1663274 INO5042

INO5042

Cat. No.: B1663274
M. Wt: 281.29 g/mol
InChI Key: VJKZUTFFMNSTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

INO5042 is a thiazole fused 1,4-naphthoquinone compound known for its anti-inflammatory activity . This compound has shown potential in various biological applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: INO5042 can be synthesized from furfural and 2-aminonaphthalene-1,4-dione . The synthetic route involves the formation of a thiazole ring fused to the naphthoquinone structure. The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: INO5042 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Isomeric phenol-carboxylic acids.

    Reduction: Reduced forms of the naphthoquinone structure.

    Substitution: Derivatives with different functional groups attached to the naphthoquinone core.

Scientific Research Applications

Mechanism of Action

INO5042 exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

INO5042 is unique compared to other similar compounds due to its thiazole fused 1,4-naphthoquinone structure. Similar compounds include:

This compound stands out due to its specific anti-inflammatory activity and the ability to undergo unique oxidative cleavage reactions, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7NO3S/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(20-14)10-6-3-7-19-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKZUTFFMNSTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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